4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Overview
Description
4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is a molecule that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is commonly referred to as DCPIB and belongs to the class of piperazinecarboxamide derivatives.
Mechanism of Action
DCPIB is a selective inhibitor of VRACs and CaCCs. It acts by blocking the flow of chloride ions through these channels, which are involved in the regulation of cell volume, cell migration, and apoptosis. DCPIB has also been shown to have an effect on the activity of calcium-activated potassium channels (KCa3.1), which are involved in the regulation of cell proliferation and migration.
Biochemical and Physiological Effects
DCPIB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell migration and proliferation in various cancer cell lines. DCPIB has also been shown to have a protective effect against ischemic stroke by reducing brain damage and improving neurological function. In addition, DCPIB has been shown to have an effect on the regulation of insulin secretion in pancreatic beta cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCPIB in lab experiments is its selectivity for VRACs and CaCCs. This allows for more specific targeting of these channels and a better understanding of their role in various physiological processes. However, one limitation of using DCPIB is its relatively low potency compared to other inhibitors of VRACs and CaCCs. This can make it difficult to achieve complete inhibition of these channels in some experimental settings.
Future Directions
There are several future directions for research on DCPIB. One area of focus is the development of more potent and selective inhibitors of VRACs and CaCCs. This could lead to the development of new therapies for various diseases, including cancer and cystic fibrosis. Another area of focus is the investigation of the role of VRACs and CaCCs in various physiological processes, such as cell migration and apoptosis. This could lead to a better understanding of these processes and the development of new therapies for related diseases. Finally, the investigation of the effects of DCPIB on other ion channels, such as KCa3.1, could lead to the development of new therapies for diseases such as hypertension and asthma.
Scientific Research Applications
DCPIB has been extensively researched for its pharmaceutical applications. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, cystic fibrosis, and ischemic stroke. DCPIB has also been studied for its role in regulating ion channels, specifically volume-regulated anion channels (VRACs) and calcium-activated chloride channels (CaCCs).
properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3OS/c1-26-16-4-2-3-15(12-16)22-19(25)24-9-7-23(8-10-24)13-14-5-6-17(20)18(21)11-14/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKSHQJWQFRKGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.